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Introduction

SYBR Green I is a highly sensitive fluorescent dye used for the quantification of double-

stranded DNA (dsDNA).[1] This cyanine dye exhibits a significant increase in fluorescence

emission upon binding to dsDNA, with the intensity of the signal being directly proportional to

the amount of dsDNA present.[2] This property makes it an ideal reagent for various molecular

biology applications, including the quantification of PCR products, purified DNA samples, and

for use in real-time quantitative PCR (qPCR).[1] Unbound SYBR Green I dye has very low

fluorescence, which contributes to an excellent signal-to-noise ratio.[3] The dye binds to dsDNA

through a combination of intercalation between base pairs and interaction with the DNA minor

groove.[4][5] This protocol provides a detailed method for accurate and sensitive dsDNA

quantification using SYBR Green I in a microplate format.

Principle of SYBR Green I-Based DNA Quantification
The core principle of this assay lies in the dramatic enhancement of SYBR Green I
fluorescence upon its association with double-stranded DNA. In its free state, the dye has

minimal fluorescence. However, when it binds to dsDNA, its quantum yield increases by up to

1000-fold.[3][4] This fluorescence enhancement is measured using a fluorometer or a

microplate reader at the appropriate excitation and emission wavelengths (approximately 497
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nm and 520 nm, respectively).[6] By creating a standard curve using known concentrations of a

DNA standard, the concentration of unknown DNA samples can be accurately determined by

interpolating their fluorescence readings from the standard curve.
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Caption: Principle of SYBR Green I DNA Quantification.

Experimental Protocols
Materials and Reagents

SYBR Green I Nucleic Acid Gel Stain (e.g., Invitrogen S-7567)[7]

Nuclease-free water
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TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)[8]

A known concentration of dsDNA standard (e.g., Lambda DNA)[8]

Black, flat-bottom 96-well microplates[8]

Microplate reader with fluorescence detection capabilities (Excitation: ~485 nm, Emission:

~535 nm)[8]

Pipettors and low-retention, nuclease-free pipette tips[7]

Preparation of Reagents
SYBR Green I Working Solution:

Prepare a 1:100 intermediate dilution of the commercial SYBR Green I stock in TE buffer.

This intermediate stock can be stored in small aliquots at -20°C, protected from light.[8][9]

For the final working solution, further dilute the 1:100 intermediate stock in TE buffer. A

final dilution in the range of 1:8,000 to 1:10,000 is often effective, though optimization may

be required depending on the specific lot of the dye.[7] Protect the working solution from

light.

dsDNA Standards:

Prepare a series of dsDNA standards by serially diluting a stock of known concentration

(e.g., Lambda DNA) in TE buffer.[8]

The concentration range of the standards should encompass the expected concentration

of the unknown samples. A typical range for genomic DNA is 0-10 ng/µl, while for PCR

products, a higher range of 0-50 ng/µl or even 100 ng/µl may be necessary.[9]

Prepare a "no DNA" blank (0 ng/µl) using only TE buffer.[8]

Assay Protocol
The following protocol is designed for a 96-well plate format.
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Prepare Master Mix:

Prepare a master mix containing the SYBR Green I working solution and TE buffer.[8] The

volume should be sufficient for all standards and unknown samples, including replicates. A

10% excess volume is recommended to account for pipetting errors.[10]

Plate Setup:

Add 5 µL of each dsDNA standard to duplicate or triplicate wells of a black 96-well plate.[8]

Add 5 µL of each unknown DNA sample to separate wells, also in duplicate or triplicate.[8]

It may be necessary to dilute the unknown samples to fall within the range of the standard

curve. A 1:50 dilution is a common starting point.[8]

Add 95 µL of the master mix to each well containing a standard or unknown sample.[8]

Incubation and Fluorescence Measurement:

Briefly mix the plate on a plate shaker and incubate for 5-10 minutes at room temperature,

protected from light, to allow the dye to bind to the DNA.

Measure the fluorescence using a microplate reader with excitation set to ~485 nm and

emission to ~535 nm.[8]

Data Analysis
Generate Standard Curve:

Average the fluorescence readings for each dsDNA standard replicate.

Subtract the average fluorescence of the blank (0 ng/µl DNA) from all standard and

unknown sample readings.

Plot the background-subtracted fluorescence values (Y-axis) against the known dsDNA

concentrations (X-axis).

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the

coefficient of determination (R²). A good quality standard curve should have an R² value >
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0.99.

Quantify Unknown Samples:

Use the equation from the linear regression to calculate the concentration of the unknown

DNA samples based on their background-subtracted fluorescence readings.

Remember to account for any dilution of the unknown samples in the final concentration

calculation.

Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.

Table 1: DNA Standard Curve Data

Standard
Concentration
(ng/µL)

Replicate 1
Fluorescence

Replicate 2
Fluorescence

Average
Fluorescence

Background-
Subtracted
Fluorescence

10 4500 4550 4525 4425

5 2300 2320 2310 2210

2.5 1200 1210 1205 1105

1.25 650 660 655 555

0.625 380 370 375 275

0 100 100 100 0

Table 2: Quantification of Unknown DNA Samples
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Sample
ID

Replicate
1
Fluoresce
nce

Replicate
2
Fluoresce
nce

Average
Fluoresce
nce

Backgrou
nd-
Subtracte
d
Fluoresce
nce

Calculate
d
Concentr
ation (ng/
µL)

Final
Concentr
ation (ng/
µL)

Unknown 1 1850 1860 1855 1755 3.98 199

Unknown 2 3200 3210 3205 3105 7.04 352

Final concentration is calculated based on a 1:50 sample dilution.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow
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Caption: DNA Quantification Workflow using SYBR Green I.
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Troubleshooting
Issue Potential Cause Suggested Solution

Low fluorescence signal

- Incorrect excitation/emission

wavelengths- SYBR Green I

degradation- Low DNA

concentration

- Verify instrument settings-

Use fresh SYBR Green I

working solution and protect

from light- Concentrate DNA

sample if necessary

High background fluorescence
- Contamination of reagents-

Incorrect blank subtraction

- Use nuclease-free water and

reagents- Ensure proper

blanking with TE buffer and

SYBR Green I

Non-linear standard curve

- Pipetting errors- Inaccurate

standard dilutions- DNA

degradation

- Use calibrated pipettes and

low-retention tips- Prepare

fresh, accurate dilutions of the

DNA standard- Handle DNA

standards carefully to avoid

degradation

High variability between

replicates

- Inconsistent pipetting-

Bubbles in wells

- Ensure accurate and

consistent pipetting- Centrifuge

the plate briefly to remove

bubbles before reading

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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